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L-ALANINE (18O2)

Cat. No.: B1580378
M. Wt: 93.09
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Tracers in Systems Biology and Biomedical Sciences

Isotopic tracers are indispensable tools in systems biology and biomedical sciences, enabling researchers to unravel the intricate networks of metabolic and signaling pathways. silantes.com The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), allows for the precise tracking of molecules within living organisms without the concerns associated with radioactive isotopes. nih.govnwafu.edu.cn This methodology is crucial for understanding the dynamics of nutrient cycling, gene expression, and the metabolic fluxes that underpin cellular function and disease. silantes.com

In systems biology, stable isotope tracers facilitate the quantitative analysis of metabolic pathways, providing a dynamic view of how cells respond to various stimuli or genetic modifications. silantes.com In biomedical sciences, these tracers are instrumental in studying the mechanisms of diseases, such as metabolic disorders and neurological conditions, and in the development of new diagnostic and therapeutic strategies. silantes.comcreative-proteomics.com

Overview of L-Alanine (¹⁸O₂) as a Stable Isotope-Labeled Probe in Metabolic and Proteomic Research

L-Alanine (¹⁸O₂) is a specialized stable isotope-labeled compound where the two oxygen atoms in the carboxyl group of the amino acid L-alanine are replaced with the heavy isotope ¹⁸O. vulcanchem.com This specific labeling makes it an exceptional probe for investigating a variety of biochemical processes. vulcanchem.com

In metabolic research, L-Alanine (¹⁸O₂) is primarily used to trace the fate of the carboxyl group in amino acid and central carbon metabolism. vulcanchem.com It allows scientists to elucidate reaction mechanisms, particularly those involving carboxylation, decarboxylation, and oxygen exchange. vulcanchem.com By tracking the ¹⁸O label, researchers can determine the origin of atoms in metabolic products and measure the activity of specific enzymes. vulcanchem.com

In proteomics, the incorporation of stable isotopes is a cornerstone of quantitative analysis. While labeling with ¹³C and ¹⁵N is more common for tracking the protein backbone, ¹⁸O-labeling offers unique advantages. L-Alanine (¹⁸O₂) can be used in specialized proteomic studies to understand protein turnover and the dynamics of protein synthesis. oup.com

Historical Context and Evolution of Stable Isotope Tracing Methodologies

The concept of isotopes was first introduced by Frederick Soddy over a century ago. nih.gov The subsequent development of mass spectrometry by J.J. Thomson and F.W. Aston enabled the separation and quantification of these isotopes, laying the groundwork for their use as tracers. nih.govnih.gov

Early research in the 1930s by pioneers like Rudolf Schoenheimer demonstrated the dynamic nature of bodily constituents using stable isotopes. britannica.com However, the initial progress was hampered by the limited availability and the technical challenges of early mass spectrometers. nih.gov For a period, radioactive isotopes, which were more easily detectable, became the preferred tool for many biological studies. nih.gov

Nevertheless, the inability to use radioisotopes for certain elements with short-lived radioactive species, such as nitrogen and oxygen, ensured the continued relevance of stable isotope tracers. nih.gov The continuous innovation in mass spectrometry, from gas chromatography-mass spectrometry (GC-MS) to liquid chromatography-mass spectrometry (LC-MS), has dramatically improved the sensitivity and accuracy of detection, making stable isotope tracing a versatile and widely used technique in modern biological research. nih.gov

Scope and Academic Relevance of L-Alanine (¹⁸O₂) Research within Advanced Biological Inquiry

The use of L-Alanine (¹⁸O₂) is situated at the forefront of advanced biological inquiry, offering a high-resolution tool to dissect complex metabolic and proteomic systems. Its application is particularly relevant in studies where understanding the dynamics of oxygen atom transfer is critical.

The academic relevance of L-Alanine (¹⁸O₂) research is highlighted by its utility in several key areas:

Metabolic Flux Analysis: Quantifying the rates of metabolic pathways, providing insights into cellular bioenergetics and substrate utilization. vulcanchem.com

Enzyme Mechanism Elucidation: Investigating the catalytic mechanisms of enzymes involved in amino acid metabolism, such as transaminases and decarboxylases. vulcanchem.com

Neurotransmitter Synthesis: Tracking the contribution of alanine (B10760859) to the synthesis of neurotransmitters, which is vital for understanding neurological function and disorders. vulcanchem.com

Quantitative Proteomics: Serving as an internal standard in mass spectrometry-based proteomics for the accurate quantification of protein expression levels. oup.com

The integration of L-Alanine (¹⁸O₂) with other "omics" technologies, such as metabolomics and proteomics, provides a multi-dimensional view of cellular processes. This integrated approach is essential for building comprehensive models of biological systems and for identifying novel biomarkers and therapeutic targets.

Research Applications and Findings

The unique properties of L-Alanine (¹⁸O₂) have led to its application in various research areas, yielding detailed insights into biochemical processes.

Metabolic Studies

The primary application of L-Alanine (¹⁸O₂) lies in metabolic research, where it serves as a powerful tracer to follow the path of oxygen atoms through various biochemical reactions. vulcanchem.com This allows for a detailed investigation of:

Carboxylation and Decarboxylation Reactions: Tracking the addition or removal of carboxyl groups, which are fundamental steps in many metabolic pathways. vulcanchem.com

Oxygen Exchange Processes: Studying the exchange of oxygen atoms between metabolites and water, providing information on enzyme kinetics and reaction reversibility. vulcanchem.com

Enzyme Mechanisms: Elucidating the mechanisms of enzymes that utilize alanine as a substrate, such as alanine transaminase (ALT), which plays a crucial role in linking amino acid and carbohydrate metabolism. creative-proteomics.com

Proteomic Investigations

In the field of proteomics, stable isotope labeling is essential for accurate protein quantification. oup.com L-Alanine (¹⁸O₂) can be utilized in specific proteomic workflows. For instance, it can be incorporated into proteins during cell-free protein synthesis or through metabolic labeling in cell cultures. oup.com The resulting ¹⁸O-labeled proteins or peptides serve as internal standards, allowing for precise comparison of protein abundance between different biological samples. oup.com This approach is particularly valuable for studying changes in protein expression in response to various stimuli or in disease states.

A notable technique in proteomics is the use of ¹⁸O-labeling during proteolytic digestion, where enzymes like trypsin are used to cleave proteins in the presence of H₂¹⁸O, resulting in the incorporation of two ¹⁸O atoms at the C-terminus of each resulting peptide. While this method does not directly use L-Alanine (¹⁸O₂), it highlights the importance of ¹⁸O as a label in quantitative proteomics.

Integration with Other Research Techniques

The utility of L-Alanine (¹⁸O₂) is significantly enhanced when combined with other advanced analytical techniques. This integrative approach allows for a more comprehensive understanding of complex biological systems.

TechniqueApplication with L-Alanine (¹⁸O₂)
Mass Spectrometry (MS) The primary method for detecting and quantifying ¹⁸O-labeled metabolites and peptides. High-resolution MS can accurately determine the isotopic enrichment and identify the labeled molecules. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information on metabolic products, complementing the quantitative data from MS. It can help to determine the specific position of the ¹⁸O label within a molecule. vulcanchem.com
Metabolomics L-Alanine (¹⁸O₂) is used as a tracer in metabolomic studies to map the flow of atoms through metabolic networks and to quantify the contributions of different pathways to the synthesis of specific metabolites. vulcanchem.com
Flux Analysis By measuring the incorporation of the ¹⁸O label over time, researchers can calculate the rates (fluxes) of metabolic reactions, providing a dynamic view of cellular metabolism. vulcanchem.com
Proteomics In conjunction with proteomic techniques, L-Alanine (¹⁸O₂) can be used to study the synthesis and turnover of specific proteins, offering insights into the regulation of protein homeostasis. vulcanchem.comnih.gov

Properties

Molecular Weight

93.09

Purity

98%

Origin of Product

United States

Synthesis and Characterization of L Alanine 18o2

Chemical Synthesis Strategies for Site-Specific ¹⁸O Labeling

The targeted placement of ¹⁸O atoms within the L-alanine molecule is crucial for its application as a metabolic tracer. Chemical synthesis provides precise control over the labeling position.

Carboxyl Group ¹⁸O₂ Incorporation via Exchange Reactions with H₂¹⁸O

A primary method for introducing ¹⁸O into the carboxyl group of L-alanine involves acid-catalyzed oxygen exchange with ¹⁸O-labeled water (H₂¹⁸O). nih.gov This process typically involves heating L-alanine in the presence of an acid catalyst and a significant excess of H₂¹⁸O. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carboxyl carbon more susceptible to nucleophilic attack by the oxygen atom of a H₂¹⁸O molecule. This leads to the formation of a tetrahedral intermediate. The subsequent elimination of a H₂¹⁶O molecule and deprotonation results in the incorporation of an ¹⁸O atom. To achieve double labeling (¹⁸O₂), the reaction conditions are optimized to facilitate the exchange of both oxygen atoms of the carboxyl group. A study demonstrated that heating L-alanine with hydrogen chloride in ¹⁸O-labeled water within a sealed tube at 100°C for 48 hours can achieve 100% yield of L-alanine-¹⁸O₂ hydrochloride. lookchem.com

Considerations for Maintaining Stereochemical Purity During Labeling

A critical aspect of synthesizing L-Alanine (¹⁸O₂) is the preservation of its natural L-stereoisomeric form. The conditions employed during the labeling process, such as high temperatures and the use of strong acids or bases, can potentially lead to racemization, a process that converts the L-isomer into a mixture of L- and D-isomers. To mitigate this, reaction conditions are carefully controlled. The use of milder catalysts and optimized reaction times and temperatures helps to minimize the risk of racemization. Chiral chromatography techniques are often employed post-synthesis to separate the desired L-isomer from any D-isomer that may have formed, ensuring the final product possesses high stereochemical purity. isotope.combuchem.com

Synthetic Routes to Precursors for ¹⁸O₂ Labeling

While direct exchange with H₂¹⁸O is a common method, alternative strategies may involve the synthesis of ¹⁸O-labeled precursors which are then converted to L-alanine. For instance, a precursor molecule containing a functional group that can be readily converted to a carboxylic acid, such as a nitrile or an ester, can be synthesized with ¹⁸O atoms already incorporated. This precursor is then subjected to chemical transformations to yield the final L-Alanine (¹⁸O₂) product. This multi-step approach can sometimes offer greater control over the labeling process and may be advantageous in specific synthetic contexts.

Enzymatic and Biotechnological Production Approaches for L-Alanine (¹⁸O₂)

In addition to chemical synthesis, enzymatic and biotechnological methods offer alternative routes for the production of L-Alanine (¹⁸O₂). These methods often leverage the high specificity of enzymes to catalyze reactions under mild conditions, which can be advantageous for maintaining stereochemical purity.

One enzymatic approach involves the use of alanine (B10760859) dehydrogenase (ADH). This enzyme catalyzes the reversible reductive amination of pyruvate (B1213749) to L-alanine. pnas.orgnih.gov By conducting this reaction in a medium enriched with ¹⁸O-labeled water and an ¹⁵N-labeled ammonia (B1221849) source, it is possible to produce L-alanine labeled with both heavy isotopes. core.ac.uk For instance, alanine dehydrogenase from the hyperthermophilic archaeon Archaeoglobus fulgidus has been used for the batch synthesis of L-alanine at room temperature. nih.gov Another strategy involves the use of L-aspartate β-decarboxylase, which converts L-aspartic acid to L-alanine. nih.gov If the starting L-aspartic acid is first labeled with ¹⁸O in its carboxyl groups, the subsequent enzymatic decarboxylation will yield L-Alanine (¹⁸O₂).

Microbial fermentation is another powerful biotechnological tool for producing labeled amino acids. researchgate.net Genetically engineered microorganisms can be cultured in a medium containing ¹⁸O-labeled precursors. These microorganisms then utilize their native metabolic pathways to synthesize L-alanine, incorporating the heavy isotope in the process. This in vivo labeling approach can be a cost-effective way to produce L-Alanine (¹⁸O₂) on a larger scale.

Isotopic Purity and Enrichment Assessment Methodologies

Following synthesis, it is imperative to verify the isotopic purity and the degree of ¹⁸O enrichment in the L-Alanine (¹⁸O₂) product. This ensures the reliability of the labeled compound for its intended use in metabolic studies.

Mass Spectrometry-Based Isotopic Profiling for Labeling Efficiency and Purity

Mass spectrometry (MS) is the primary analytical technique used to determine the isotopic composition of L-Alanine (¹⁸O₂). medchemexpress.com By analyzing the mass-to-charge ratio of the molecule, MS can distinguish between the unlabeled L-alanine and its ¹⁸O-labeled isotopologues. The mass spectrum of L-Alanine (¹⁸O₂) will show a characteristic shift in its molecular weight corresponding to the number of ¹⁸O atoms incorporated. For L-Alanine (¹⁸O₂), a mass increase of approximately 4 Da is expected compared to the unlabeled compound. nih.gov

The isotopic enrichment, which is the percentage of the labeled compound in the total pool of the compound, can be quantified by comparing the peak intensities of the labeled and unlabeled species in the mass spectrum. High-resolution mass spectrometry can provide precise mass measurements, further confirming the identity and purity of the labeled compound. lookchem.comisotope.comijsea.com

ParameterValueReference
Isotope¹⁸O vulcanchem.com
Number of Labeled Atoms2 vulcanchem.com
Position of LabelingCarboxyl group (-COOH) vulcanchem.com
Isotopic EnrichmentTypically >90% buchem.comvulcanchem.com

Table 1: Typical Specifications for L-Alanine (¹⁸O₂) from Commercial Suppliers.

Analytical TechniquePurposeReference
Mass Spectrometry (MS)Determination of isotopic enrichment and purity. medchemexpress.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and assessment of isotopic labeling at specific positions. medchemexpress.com
High-Performance Liquid Chromatography (HPLC)Separation and purification of the labeled compound, assessment of chemical and stereochemical purity. vulcanchem.com

Table 2: Analytical Methods for the Characterization of L-Alanine (¹⁸O₂).

Nuclear Magnetic Resonance Spectroscopy for Labeling Pattern Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for confirming the successful incorporation and specific location of the ¹⁸O isotopes within the L-alanine molecule. While ¹H and ¹³C NMR are standard for structural elucidation, specialized NMR techniques are employed to verify the isotopic labeling pattern.

The introduction of ¹⁸O into the carboxyl group of L-alanine induces detectable changes in the NMR spectra of adjacent nuclei, primarily the carboxyl carbon (¹³C) and protons (¹H). The ¹⁸O isotope effect on the ¹³C chemical shift of the carboxyl group is a key indicator of successful labeling. This effect allows for the quantification of isotopic enrichment. ox.ac.uk Although ¹⁸O itself is not directly observed in standard NMR, its presence perturbs the electronic environment of the neighboring carbon atom, causing a slight upfield shift in its resonance signal.

In some research, ¹⁷O NMR spectroscopy is used as a complementary technique, as ¹⁷O is a quadrupolar nucleus and directly NMR-active. ox.ac.uk Studies on ¹⁷O-labeled amino acids provide detailed information about the electronic environment of the oxygen atoms, which can be correlated with the structural and bonding characteristics of the carboxyl group. ox.ac.uk For L-Alanine (¹⁸O₂), ¹H NMR spectra can also provide evidence of labeling, as the isotopic substitution can influence the signals of nearby protons, although the effect is generally smaller than that observed in ¹³C NMR. researchgate.netcas.cz The combination of these NMR methods provides definitive confirmation of the labeling pattern and the isotopic enrichment level, ensuring the compound is suitable for its intended use in metabolic studies. vulcanchem.comnih.gov

Table 1: Key NMR Techniques for L-Alanine (¹⁸O₂) Verification

NMR TechniquePurposeObservation
¹³C NMR Confirm ¹⁸O incorporation at the carboxyl group and quantify enrichment.An upfield shift of the carboxyl carbon signal due to the ¹⁸O isotope effect.
¹H NMR Provide secondary confirmation of labeling.Minor shifts in the resonance of protons adjacent to the carboxyl group. researchgate.netcas.cz
¹⁷O NMR Characterize the oxygen environment in analogous labeled compounds.Provides direct information on the quadrupolar interaction and chemical shift of oxygen. ox.ac.uk

Chromatographic Purity Evaluation

Ensuring the chemical purity of L-Alanine (¹⁸O₂) is critical, as contaminants could interfere with experimental results. High-Performance Liquid Chromatography (HPLC) is the most prevalent method for assessing the purity of amino acids, including isotopically labeled variants. vulcanchem.comnih.gov

HPLC methods for alanine analysis often utilize reversed-phase ion-pair chromatography. nih.govresearchgate.net This technique allows for the separation of L-alanine from potential impurities, such as other amino acids (e.g., glutamic acid, aspartic acid) or organic acids that might be present from the synthesis process. nih.govresearchgate.net Since alanine lacks a strong chromophore, detection can be achieved using various detectors, including Corona Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), which are more sensitive for non-UV-absorbing compounds. nih.govnih.govresearchgate.net

A typical HPLC analysis can achieve a high degree of sensitivity, with limits of quantification often as low as 0.03% for related substances. nih.govresearchgate.net Pharmaceutical-grade L-alanine is expected to have a purity exceeding 99%. nih.govitwreagents.com The purity of L-Alanine (¹⁸O₂) is evaluated against a reference standard to identify and quantify any impurities. drugfuture.com

Thin-Layer Chromatography (TLC) serves as a simpler, complementary method for purity assessment. drugfuture.com In this technique, the sample is spotted on a silica (B1680970) gel plate and developed in a solvent system, typically a mixture of butyl alcohol, glacial acetic acid, and water. drugfuture.com After development, the plate is sprayed with a visualizing agent like ninhydrin (B49086) and heated. drugfuture.com Any secondary spots in the sample lane that are not present in the standard's lane indicate impurities. The intensity of these spots can be compared to a diluted standard to estimate the impurity levels. drugfuture.com

Table 2: Typical Chromatographic Methods for L-Alanine Purity

MethodStationary PhaseMobile Phase ExampleDetectionCommon Impurities Detected
HPLC Reversed-phase C18 or Amino Bonded Silica Gel nih.govgoogle.comAcetonitrile (B52724)/Phosphate (B84403) Buffer google.comCAD, ELSD, MS nih.govnih.govAspartic acid, Glutamic acid, Malic acid nih.govresearchgate.net
TLC Silica Gel drugfuture.comButyl alcohol/Acetic acid/Water drugfuture.comNinhydrin Spray Reagent drugfuture.comOther amino acids, related compounds drugfuture.com

Advanced Analytical Methodologies for L Alanine 18o2 and Its Metabolites

Mass Spectrometry (MS)-Based Detection and Quantification

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds, offering exceptional sensitivity and specificity. Its application to L-Alanine (¹⁸O₂) studies enables researchers to track the journey of the labeled oxygen atoms through various metabolic transformations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Labeled Analytes

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective technique for the quantitative analysis of L-Alanine (¹⁸O₂) and its metabolites in complex biological matrices. This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. In a typical LC-MS/MS workflow, the labeled analyte is first separated from other sample components on a chromatographic column. The eluted compound is then ionized, and the specific mass-to-charge ratio (m/z) of the labeled L-Alanine is selected in the first mass analyzer. This parent ion is then fragmented, and the resulting product ions are detected in the second mass analyzer, providing a highly specific signature for the analyte.

Research has demonstrated the utility of LC-MS/MS in tracing the metabolic fate of ¹⁸O-labeled amino acids. For instance, studies have employed this technique to monitor the incorporation of ¹⁸O from labeled water into amino acids, including alanine (B10760859), to measure protein synthesis rates. The high sensitivity of modern LC-MS/MS instruments allows for the detection of very low levels of labeled analytes, making it ideal for kinetic studies of metabolic fluxes. The specificity of tandem mass spectrometry helps to distinguish the labeled compound from its unlabeled counterpart and other isobaric interferences.

Table 1: Example LC-MS/MS Parameters for L-Alanine (¹⁸O₂) Analysis

Parameter Setting
Chromatography
Column Reversed-phase C18
Mobile Phase Gradient of water and acetonitrile (B52724) with formic acid
Flow Rate 0.3 mL/min
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Parent Ion (m/z) 94.05 (for [M+H]⁺ of L-Alanine (¹⁸O₂))
Product Ion (m/z) 46.04

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of L-Alanine (¹⁸O₂) and its metabolites, particularly those that are volatile or can be made volatile through derivatization. In this technique, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and quantification.

For the analysis of amino acids like L-Alanine, a derivatization step is typically required to increase their volatility and thermal stability. Common derivatizing agents include silylating agents, which replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting derivatized L-Alanine (¹⁸O₂) can be readily analyzed by GC-MS. This method has been widely used in metabolic studies to determine the isotopic enrichment of amino acids in various biological samples. The high chromatographic resolution of GC provides excellent separation of different metabolites, while the mass spectrometer allows for the precise measurement of isotopic labeling patterns.

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotope Abundance Measurement

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. Unlike conventional mass spectrometry which measures the absolute amount of an analyte, IRMS determines the relative abundance of different isotopes of a specific element with extremely high precision. When coupled with a gas chromatograph (GC-C-IRMS) or an elemental analyzer (EA-IRMS), this technique can provide very accurate measurements of ¹⁸O enrichment in L-Alanine and its metabolic products.

In a typical GC-C-IRMS setup, the separated compounds eluting from the GC column are combusted in a furnace, converting the organic molecules into simple gases like CO₂, N₂, and H₂O. For ¹⁸O analysis, the oxygen is typically converted into CO or CO₂ gas, which is then introduced into the IRMS. The instrument measures the ratio of the heavy isotope (e.g., ¹⁸O) to the light isotope (¹⁶O) with high precision. This high precision makes IRMS particularly valuable for studies where very small changes in isotopic enrichment need to be detected, such as in studies of whole-body metabolism or slow turnover processes.

MALDI-TOF MS in Labeled Macromolecule and Peptide Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a valuable technique for the analysis of large biomolecules such as peptides and proteins. In the context of L-Alanine (¹⁸O₂) studies, MALDI-TOF MS can be used to determine the incorporation of the labeled amino acid into proteins. This provides a direct measure of protein synthesis.

In a MALDI-TOF experiment, the sample (e.g., a purified protein or a mixture of peptides from a protein digest) is co-crystallized with a matrix material on a target plate. A pulsed laser is then used to irradiate the sample, causing the desorption and ionization of the analyte molecules. The ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. By comparing the mass spectra of proteins or peptides from cells grown in the presence and absence of L-Alanine (¹⁸O₂), researchers can identify and quantify the incorporation of the labeled amino acid. The mass shift corresponding to the incorporation of one or more ¹⁸O atoms can be readily detected, providing information on the extent of protein labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy in L-Alanine (¹⁸O₂) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that provides detailed information about the structure and dynamics of molecules in solution. It is a powerful tool for tracing metabolic pathways and measuring metabolic fluxes.

Elucidation of Metabolic Intermediates and Fluxes

The use of stable isotopes like ¹⁸O in combination with NMR spectroscopy offers a unique window into cellular metabolism. While ¹⁸O itself is not directly observable by NMR, its presence can induce a small, measurable shift in the NMR signals of neighboring nuclei, such as ¹³C or ¹H. This "isotope effect" can be exploited to trace the flow of ¹⁸O atoms from L-Alanine (¹⁸O₂) into other metabolites.

By analyzing the NMR spectra of extracts from cells or tissues that have been incubated with L-Alanine (¹⁸O₂), researchers can identify the metabolic products that have incorporated the ¹⁸O label. The position and intensity of the shifted NMR signals provide information about the specific location of the label within the metabolite and its abundance. This allows for the detailed mapping of metabolic pathways and the quantification of the rates of metabolic reactions, known as metabolic fluxes. For example, the transfer of the ¹⁸O label from L-Alanine to other amino acids or intermediates of central carbon metabolism can be followed over time to understand the dynamics of these pathways under different physiological conditions.

Structural Analysis of Labeled Biomolecules

The structural elucidation of biomolecules incorporating ¹⁸O from L-Alanine (¹⁸O₂) is paramount to understanding its metabolic fate. Two primary analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, are instrumental in this regard.

Mass Spectrometry (MS) is a cornerstone technique for the analysis of ¹⁸O-labeled compounds. It measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of isotopologues—molecules that differ only in their isotopic composition. The incorporation of ¹⁸O atoms from L-Alanine (¹⁸O₂) into downstream metabolites results in a predictable mass shift. For instance, the replacement of two ¹⁶O atoms with two ¹⁸O atoms leads to a 4 Dalton (Da) increase in the molecular weight of a singly charged ion. acs.org This mass difference is readily detectable by modern mass spectrometers.

High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between small mass differences, which is crucial when dealing with complex biological matrices. mdpi.com Techniques such as electrospray ionization (ESI) are commonly used to ionize metabolites for MS analysis. mdpi.com The analysis of the resulting mass spectra can reveal the extent of ¹⁸O incorporation, providing quantitative insights into the activity of specific metabolic pathways.

Analytical TechniquePrincipleApplication to L-Alanine (¹⁸O₂) AnalysisKey Findings from Research
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, allowing for the detection of mass shifts due to isotopic labeling.Detects the +4 Da mass shift in metabolites that have incorporated the two ¹⁸O atoms from L-Alanine (¹⁸O₂). acs.orgEnables quantification of metabolic flux and pathway activity by measuring the ratio of labeled to unlabeled metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei. The ¹⁸O isotope can induce a detectable shift in the NMR signals of neighboring nuclei like ¹³C or ³¹P. oup.combiorxiv.orgObserves the isotopic shift in the ¹³C spectrum of metabolites derived from L-Alanine (¹⁸O₂), providing positional information about the ¹⁸O label.Allows for the elucidation of enzymatic reaction mechanisms and the determination of site-specific isotope enrichments. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers complementary information to MS. While not directly detecting the ¹⁸O nucleus, NMR can observe the "isotope effect" of ¹⁸O on neighboring NMR-active nuclei, such as ¹³C or ³¹P. oup.combiorxiv.org The presence of an ¹⁸O atom can cause a small but measurable upfield shift in the resonance frequency of an adjacent ¹³C atom. oup.com This ¹⁸O-isotope-induced shift in ¹³C-NMR spectroscopy provides valuable information about the specific location of the ¹⁸O label within a molecule, which can be critical for elucidating enzymatic mechanisms. oup.com

For example, by using ¹³C-labeled substrates in conjunction with ¹⁸O tracers, researchers can simultaneously track the fate of both carbon and oxygen atoms, providing a more detailed picture of metabolic transformations. Two-dimensional (2D) NMR techniques can further enhance the resolution and provide correlation maps between different nuclei, aiding in the assignment of isotopic labels within complex molecules. biorxiv.org

Advanced Chromatographic Separation Techniques for Isotopic Variants (e.g., HPLC, UPLC)

Prior to mass spectrometric or NMR analysis, the complex mixture of metabolites from a biological sample must often be separated. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for this purpose. researchgate.net These methods separate compounds based on their physicochemical properties as they pass through a column packed with a stationary phase.

The separation of isotopically labeled compounds from their unlabeled counterparts can be challenging because their chemical properties are very similar. However, a phenomenon known as the "chromatographic isotope effect" can sometimes lead to slight differences in retention times. This effect is more pronounced with heavier isotopes like deuterium (B1214612), but can also be observed with ¹⁸O under optimized conditions. acs.org

High-Performance Liquid Chromatography (HPLC) has been a standard technique for the separation of amino acids and other metabolites for decades. researchgate.netacs.org For the analysis of L-Alanine (¹⁸O₂) and its metabolites, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a wide range of metabolites. njit.edu To enhance detection, especially for compounds with poor UV absorbance like amino acids, derivatization with a labeling agent is a common practice. nacalai.comnacalaiusa.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures compared to conventional HPLC. nih.gov This results in significantly improved resolution, higher sensitivity, and faster analysis times. nih.govnih.gov The enhanced separation efficiency of UPLC is particularly advantageous for resolving closely related compounds, including isotopic variants. waters.com UPLC systems, when coupled with tandem mass spectrometry (UPLC-MS/MS), provide a highly sensitive and selective platform for the quantitative analysis of ¹⁸O-labeled metabolites. nih.gov

Chromatographic TechniqueKey FeaturesRelevance to L-Alanine (¹⁸O₂) AnalysisResearch Findings
HPLC Uses high pressure to pass a sample through a column with a stationary phase, separating components. researchgate.netSeparation of L-Alanine (¹⁸O₂) and its metabolites from complex biological matrices. researchgate.netCan achieve good separation of amino acids with appropriate column and mobile phase selection. acs.org
UPLC Employs smaller particle size columns (sub-2 µm) and higher pressures than HPLC, leading to better resolution and speed. nih.govProvides superior separation of isotopic variants and increased sensitivity for low-abundance metabolites. nih.govwaters.comUPLC coupled with MS/MS enables high-throughput and highly sensitive quantification of labeled compounds. nih.gov

The choice between HPLC and UPLC often depends on the complexity of the sample and the required analytical throughput and sensitivity. For intricate metabolic studies involving L-Alanine (¹⁸O₂), the superior resolving power of UPLC is often preferred. nih.govwaters.com

Computational Tools and Bioinformatic Pipelines for Isotope Tracer Experiment Data Analysis

The data generated from stable isotope tracer experiments, particularly when analyzed by high-resolution MS or NMR, are vast and complex. Manual interpretation is often intractable, necessitating the use of specialized computational tools and bioinformatic pipelines. These tools are essential for processing raw data, correcting for natural isotope abundances, identifying labeled metabolites, and performing metabolic flux analysis. mdpi.com

A typical bioinformatic workflow for analyzing L-Alanine (¹⁸O₂) tracer data involves several key steps:

Data Preprocessing: This includes peak picking, retention time correction, and feature alignment from the raw chromatograms and mass spectra. nf-co.re

Isotope Correction: Raw data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to accurately determine the enrichment from the ¹⁸O tracer. mdpi.com Several software tools, such as IsoCor, IsoCorrectoR, and AccuCor2, have been developed for this purpose. mdpi.com

Identification of Labeled Metabolites: Algorithms are used to search the data for the expected mass shifts corresponding to ¹⁸O incorporation. acs.org Tools like geoRge and X¹³CMS are designed for the untargeted detection of labeled compounds. researchgate.netacs.org

Metabolic Flux Analysis (MFA): This is a powerful computational technique that uses the isotopic labeling patterns of metabolites to quantify the rates (fluxes) of metabolic reactions. rsc.org Software packages like INCA (Isotopomer Network Compartmental Analysis) and OpenFLUX are widely used for MFA. rsc.orgvanderbilt.edunih.gov INCA is particularly versatile as it can analyze data from various tracer experiments, including those with ¹⁸O, and can handle both steady-state and non-stationary labeling data. nih.gov

Software Tool/PipelinePrimary FunctionKey Features
IsoCor / IsoCorrectoR Natural abundance correction of mass spectrometry data. mdpi.comCorrects for naturally occurring isotopes to determine true tracer incorporation. IsoCorrectoR handles multiple tracers. mdpi.com
INCA (Isotopomer Network Compartmental Analysis) Metabolic Flux Analysis (MFA). vanderbilt.edunih.govSimulates and fits isotopomer data to quantify reaction rates. Can handle ¹⁸O tracers and both steady-state and transient data. nih.gov
nf-core/metaboigniter Pre-processing of mass spectrometry-based metabolomics data. nf-co.rePerforms mass trace detection, retention time correction, and annotation of isotopes and adducts. nf-co.re
DIMet Differential analysis of targeted isotope-labeled metabolomics data. oup.comPerforms statistical analysis to identify metabolites that are differentially labeled between experimental conditions. oup.com
fluxTrAM Semi-automated pipeline for processing tracer-based metabolomics data and integration with genome-scale models. biorxiv.orgIntegrates data processing from raw MS data to flux predictions at a genome-scale. biorxiv.org

The development of comprehensive bioinformatic pipelines, such as fluxTrAM, aims to integrate these different steps into a more streamlined workflow, from raw data processing to genome-scale flux predictions. biorxiv.org These computational approaches are indispensable for extracting meaningful biological insights from the complex datasets generated in L-Alanine (¹⁸O₂) tracer studies.

Applications of L Alanine 18o2 in Metabolic Flux Analysis and Pathway Elucidation

Principles and Methodologies of Metabolic Flux Analysis (MFA) with ¹⁸O Tracers

Metabolic Flux Analysis (MFA) is a quantitative methodology used to determine the rates (fluxes) of intracellular metabolic reactions. researchgate.netnih.gov While metabolite concentrations are measurable, the rates of their interconversion are not directly accessible. nih.gov MFA overcomes this by using stable isotope tracers, such as L-Alanine (18O2), to follow the transformation of atoms through metabolic pathways. vulcanchem.comnih.gov The labeling patterns observed in downstream metabolites are then used to infer the fluxes within the network. nih.gov Although ¹³C is a commonly used isotope in MFA, the analytical framework is adaptable to other tracers like ¹⁵N, ²H, and ¹⁸O. nih.govrsc.org

Isotopic Steady-State and Non-Steady-State Approaches in Metabolic Networks

MFA can be performed under two distinct conditions: isotopic steady-state and non-steady-state.

Isotopic Steady-State MFA assumes that the system is in both a metabolic and isotopic steady state. nih.gov This means that the concentrations of metabolites and the rates of metabolic reactions are constant over time, and the incorporation of the isotopic label into metabolites has reached equilibrium. nih.gov Under these conditions, the labeling pattern of a metabolite is determined by the flux-weighted average of the labeling patterns of its precursor substrates. nih.gov This allows for the determination of the relative contributions of converging metabolic pathways. researchgate.netnih.gov A key advantage of steady-state MFA is that the flux calculations are independent of the metabolite pool sizes. nih.gov However, a significant limitation is the time required to reach isotopic steady state, which can be lengthy, particularly in complex organisms like mammals. nih.gov

Isotopically Non-Steady-State MFA (INST-MFA) is applied to systems that are at a metabolic steady state but have not yet reached isotopic equilibrium. vanderbilt.edu This approach involves measuring the transient changes in isotopic labeling over time after the introduction of a tracer. osti.gov INST-MFA is particularly useful for studying systems with slow labeling dynamics or large intermediate pools, where achieving isotopic steady state is impractical. osti.gov While experimentally faster as it does not require waiting for full isotopic equilibrium, INST-MFA is computationally more demanding, requiring the solution of ordinary differential equations to model the dynamic labeling data. nih.govosti.gov

Computational Modeling for Flux Distribution Determination (e.g., Flux Balance Analysis)

The determination of flux distribution from isotope labeling data is an inverse problem that relies on computational modeling. The general approach involves minimizing the difference between experimentally measured isotopic labeling patterns and those simulated by a metabolic model with assumed flux distributions.

Flux Balance Analysis (FBA) is a mathematical method used to predict flux distributions in a metabolic network at a steady state. mdpi.com It is a constraint-based modeling approach that assumes the system is at a metabolic steady-state, meaning the concentrations of all metabolic intermediates and reaction rates are constant. researchgate.net FBA utilizes a stoichiometric model of metabolism and assumes a particular cellular objective, such as the maximization of biomass production, to solve for the flux distribution. researchgate.net While powerful for analyzing large-scale networks, FBA alone does not typically incorporate isotopic labeling data. nih.govresearchgate.net

In the context of MFA, more advanced computational tools are employed that integrate isotopic labeling data. Software packages like INCA (Isotopomer Network Compartmental Analysis) are designed to perform both steady-state and non-stationary MFA. oup.com These tools automate the generation of mass balance and isotopomer balance equations and use algorithms like the Levenberg-Marquardt method to find the best fit between simulated and experimental data by adjusting free flux parameters. oup.com

Tracing Alanine (B10760859) Metabolism and Interconnected Pathways

L-Alanine (18O2) is instrumental in tracing the metabolic fate of alanine and its connections to other central metabolic pathways. vulcanchem.com The strategic placement of the ¹⁸O label in the carboxyl group allows for the precise tracking of oxygen atom exchange and transfer reactions. vulcanchem.com

Glucose-Alanine Cycle Dynamics and Energetics

The glucose-alanine cycle, also known as the Cahill cycle, is a critical inter-organ metabolic loop that transports amino groups and carbon skeletons from muscle to the liver. wikipedia.org In this cycle, muscle protein is broken down, and the resulting amino groups are transferred to pyruvate (B1213749) (derived from glycolysis) to form alanine. wikipedia.org This alanine is then released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, which can then be used for gluconeogenesis to produce glucose. creative-proteomics.com This newly synthesized glucose can be returned to the muscle, completing the cycle. mdpi.com

The glucose-alanine cycle is crucial for maintaining glucose homeostasis during periods of fasting. jci.org Recent studies using stable isotope tracers have highlighted that skeletal muscle-derived alanine becomes a rate-controlling factor for hepatic mitochondrial oxidation and glucose production during prolonged fasting. jci.orgcloudfront.net While energetically less efficient than the Cori cycle due to the energy cost of urea (B33335) synthesis, the glucose-alanine cycle conserves NADH, which can be oxidized by the electron transport chain. wikipedia.org Isotope tracing studies have revealed a key role for the glucose-alanine cycle in regulating hepatic mitochondrial oxidation. nih.gov

Interconversion with Pyruvate, Glutamate (B1630785), and Other Amino Acids

The metabolism of alanine is intrinsically linked to that of pyruvate, glutamate, and other amino acids through transamination reactions. The enzyme alanine aminotransferase (ALT) catalyzes the reversible reaction between alanine and α-ketoglutarate to form pyruvate and glutamate. nih.gov This reaction serves as a crucial bridge between amino acid and carbohydrate metabolism. creative-proteomics.com

The interconversion of alanine and pyruvate is vital for adapting to different metabolic states. creative-proteomics.com For instance, during fasting or exercise, alanine released from muscle serves as a primary precursor for hepatic gluconeogenesis. creative-proteomics.com Isotope tracing studies have shown that in certain cell types, like activated T cells, there is a dependence on extracellular alanine for protein synthesis, as they have low expression of the enzyme required to synthesize alanine from pyruvate. nih.govharvard.edu In the brain, the interconversion of alanine and pyruvate, although at a lower rate than that involving aspartate, plays a role in coupling glycolysis with amino acid metabolism. nih.gov

The transamination process also connects alanine metabolism to that of glutamate. creative-proteomics.com The amino group from alanine can be transferred to α-ketoglutarate, a key intermediate in the Krebs cycle, to produce glutamate. creative-proteomics.com This interconnection is fundamental for nitrogen metabolism and maintaining the balance of amino acid pools. creative-proteomics.com Studies using ¹⁵N-labeled glutamine have helped to delineate the synthesis of alanine from pyruvate and the contribution of glutamate as a nitrogen donor. biorxiv.org

Elucidation of Alanine's Role in Gluconeogenesis and Anabolic Pathways

Alanine is a major glucogenic amino acid, meaning its carbon skeleton can be used for the synthesis of glucose in the liver. mdpi.com The conversion of alanine to pyruvate is a key entry point into the gluconeogenic pathway. creative-proteomics.com Pyruvate is then converted to oxaloacetate and subsequently to phosphoenolpyruvate, a rate-limiting step in gluconeogenesis, ultimately leading to glucose production. creative-proteomics.com

The use of labeled alanine in metabolic studies has been crucial in quantifying its contribution to gluconeogenesis. diabetesjournals.org However, it is important to note that using labeled alanine to measure gluconeogenic flux can lead to underestimates because the label can be diluted through exchange reactions within the Krebs cycle. diabetesjournals.org

Beyond its role in gluconeogenesis, alanine contributes to anabolic processes. As a non-essential amino acid, it can be synthesized from pyruvate and incorporated into proteins. Isotope tracing experiments have demonstrated that in rapidly proliferating cells, such as activated T cells, exogenous alanine is primarily used for protein synthesis rather than being catabolized for energy. nih.gov This highlights the importance of alanine in supporting cell growth and proliferation.

Investigation of Transamination and Deamination Pathways

Transamination and deamination are fundamental reactions in amino acid metabolism. Transamination involves the transfer of an amino group from an amino acid to a keto-acid, a reaction catalyzed by aminotransferases. ditki.com Deamination, on the other hand, is the removal of an amino group. libretexts.org L-Alanine (¹⁸O₂) is instrumental in studying these processes.

When L-Alanine (¹⁸O₂) participates in a transamination reaction, the ¹⁸O label remains with the resulting pyruvate molecule. nih.gov By using techniques like mass spectrometry, researchers can track the ¹⁸O label to quantify the flux through alanine aminotransferase (ALT), a key enzyme that converts alanine and α-ketoglutarate to pyruvate and glutamate. ditki.comlibretexts.org This allows for a detailed analysis of the contributions of alanine to the pyruvate pool, which is a central hub in metabolism, connecting glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. nih.govvkm.no

Similarly, in oxidative deamination, where L-alanine is converted to pyruvate with the release of ammonia (B1221849), the ¹⁸O label is retained in the pyruvate. nih.gov Tracking the ¹⁸O provides a direct measure of this pathway's activity. These studies are crucial for understanding nitrogen metabolism and how the body processes and removes ammonia. libretexts.org

Table 1: Key Enzymes and Reactions in L-Alanine Metabolism

EnzymeReactionMetabolic PathwaySignificance
Alanine Aminotransferase (ALT)L-Alanine + α-Ketoglutarate ⇌ Pyruvate + L-GlutamateTransaminationLinks amino acid and carbohydrate metabolism. ditki.comlibretexts.org
Glutamate DehydrogenaseL-Glutamate + NAD⁺ + H₂O ⇌ α-Ketoglutarate + NADH + NH₄⁺Oxidative DeaminationKey for ammonia detoxification and providing intermediates for the TCA cycle. libretexts.org
Alanine DehydrogenaseL-Alanine + NAD⁺ + H₂O ⇌ Pyruvate + NADH + NH₄⁺Oxidative DeaminationConverts alanine to pyruvate, particularly in certain organisms. nih.gov

Elucidation of Oxygen Incorporation Mechanisms in Oxidative and Carboxylation Reactions

L-Alanine (¹⁸O₂) is particularly valuable for investigating reactions where oxygen atoms are incorporated into molecules. vulcanchem.com The ¹⁸O label acts as a tracer, revealing the source of oxygen in the final products of oxidative and carboxylation reactions. vulcanchem.com

In oxidative reactions, such as those catalyzed by cytochrome P450 enzymes, determining whether the incorporated oxygen atom comes from molecular oxygen (O₂) or water (H₂O) is critical for understanding the reaction mechanism. acs.orgnih.gov By conducting experiments in the presence of ¹⁸O₂ and unlabeled water, or vice versa, and analyzing the products for ¹⁸O incorporation, researchers can distinguish between different catalytic mechanisms. acs.orgnih.gov For instance, if a reaction proceeds via a ferric peroxide intermediate, one atom of ¹⁸O from ¹⁸O₂ will be incorporated into the product. acs.org

Carboxylation reactions, which involve the addition of a carboxyl group, can also be studied using L-Alanine (¹⁸O₂). While the primary substrate for carboxylation is often bicarbonate, the oxygen atoms in the newly added carboxyl group can exchange with water in the cellular environment. pnas.org By using ¹⁸O-labeled water, researchers can trace the incorporation of oxygen into the carboxyl group of metabolic intermediates.

Table 2: Research Findings on Oxygen Incorporation

Study TypeKey FindingImplication
Cytochrome P450 Oxidative DeformylationFormic acid product contained one ¹⁸O atom derived from ¹⁸O₂.Supports a dominant Compound 0 (ferric peroxide) mechanism. acs.org
Sterol 14α-Demethylation by P450 51Human P450 51A1 incorporated 88% ¹⁸O into formic acid from ¹⁸O₂.Suggests a major but not exclusive ferric peroxide mechanism. nih.gov
LarB Carboxylase/Hydrolase¹⁸O from labeled solvent was incorporated into AMP during NaAD hydrolysis.Provides insight into the enzymatic mechanism of carboxylation and hydrolysis. pnas.org

Metabolic Reprogramming Studies and Pathway Regulation Assessment

Metabolic reprogramming is a hallmark of many diseases, including cancer, where cells alter their metabolic pathways to support rapid proliferation and survival. ifom.eufrontiersin.org L-Alanine (¹⁸O₂) is a valuable tool for studying these changes. By tracing the fate of ¹⁸O-labeled alanine, researchers can quantify the flux through various metabolic pathways and assess how they are regulated under different conditions. otsuka.co.jp

For example, in cancer cells, there is often an increased reliance on certain amino acids, including alanine, to fuel the TCA cycle and for biosynthesis. nih.gov Stable-isotope tracing with labeled alanine has shown that it contributes significantly to the pool of proteinogenic amino acids, TCA cycle intermediates, and de novo synthesized fatty acids in pancreatic cancer cells. nih.govaacrjournals.org

Furthermore, studies using labeled alanine can reveal how different metabolic pathways are interconnected and regulated. For instance, research has shown that L-alanine can enhance glucose metabolism in pancreatic β-cells, which is important for insulin (B600854) secretion. diabetesjournals.org By inhibiting specific enzymes or transporters and observing the effect on the distribution of the ¹⁸O label from L-Alanine (¹⁸O₂), scientists can identify key regulatory points in metabolic networks. aacrjournals.org This information is critical for developing new therapeutic strategies that target metabolic vulnerabilities in diseases. ifom.eu

L Alanine 18o2 in Quantitative Proteomics and Protein Turnover Studies

Stable Isotope Labeling for Quantitative Proteomics (SILAC Principles and Adaptations)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique where cells are grown in media containing "heavy" isotopically labeled amino acids (e.g., with ¹³C or ¹⁵N). creative-peptides.com This results in the in-vivo incorporation of the label into all newly synthesized proteins. L-Alanine (¹⁸O₂) is a type of Stable Isotope Labeled Amino Acid (SILAA) that can be used in a similar manner, where the heavy ¹⁸O atoms act as the mass tag. creative-peptides.comoup.com When cells are cultured with L-Alanine (¹⁸O₂), they incorporate it during protein synthesis, allowing for the differentiation and relative quantification of proteomes from different cell populations. creative-peptides.comvulcanchem.com

While metabolic labeling with compounds like L-Alanine (¹⁸O₂) is a valid approach, a more common adaptation in ¹⁸O-based quantitative proteomics is enzymatic labeling. This method introduces the isotope after protein extraction and during enzymatic digestion, making it applicable to a wider range of samples, including tissues and clinical specimens, which cannot be metabolically labeled. ckgas.com

FeatureMetabolic Labeling (e.g., L-Alanine (¹⁸O₂))Enzymatic Labeling (Proteolytic H₂¹⁸O)
Principle In-vivo incorporation of labeled amino acids during protein synthesis. creative-peptides.comIn-vitro enzymatic incorporation of ¹⁸O atoms from H₂¹⁸O onto peptide C-termini. thermofisher.com
Timing of Labeling Early, during cell growth and protein synthesis. nottingham.ac.ukLate, post-extraction and during protein digestion. researchgate.net
Applicability Limited to organisms or cells that can be cultured in defined media. nottingham.ac.ukUniversal; applicable to any protein sample, including tissues and biofluids. researchgate.net
Label Incorporation Incorporated into the peptide backbone at specific amino acid sites.Incorporated at the C-terminus of every proteolytically generated peptide. nih.gov
Major Advantage High accuracy as labeling is introduced early, minimizing procedural variance. nottingham.ac.ukVersatility, low cost, and applicability to clinical samples. researchgate.netnih.gov

Proteolytic ¹⁸O-labeling is a robust and widely used technique for the relative quantification of proteins. nih.gov The method relies on the catalytic activity of proteases, most commonly trypsin, to incorporate oxygen-18 atoms from H₂¹⁸O into the C-terminal carboxyl group of peptides during digestion. nih.govresearchgate.net

The process involves preparing two protein samples for comparison (e.g., from a control state and a treated state). One sample is enzymatically digested in the presence of normal water (H₂¹⁶O), while the other is digested in water enriched with the heavy isotope (H₂¹⁸O). ingentaconnect.com During the proteolytic reaction, the enzyme catalyzes the hydrolysis of peptide bonds and a subsequent "carboxyl oxygen exchange reaction". researchgate.net This results in the stable incorporation of two ¹⁸O atoms into the newly formed C-terminus of each peptide in the heavy sample, leading to a mass increase of 4 Daltons (Da) compared to the corresponding peptides from the light (¹⁶O) sample. ckisotopes.comresearchgate.net

After labeling, the two samples are mixed in a 1:1 ratio, and the combined peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). ingentaconnect.com The chemically identical light and heavy peptide pairs co-elute from the chromatography column but are resolved as distinct peaks in the mass spectrum due to their 4 Da mass difference. ckisotopes.com The relative abundance of a specific protein in the two original samples is determined by calculating the ratio of the signal intensities of its corresponding ¹⁸O- and ¹⁶O-labeled peptide pairs. nih.gov A key advantage of this method is that it is expected to have smaller technical variations in the sample-processing step compared to chemical labeling methods.

Despite its utility, the technique faces challenges, primarily the potential for incomplete labeling (incorporation of only one ¹⁸O atom) or back-exchange of ¹⁸O for ¹⁶O if active protease remains after the samples are mixed. researchgate.netannualreviews.org To address this, optimized protocols have been developed, such as using immobilized trypsin which can be easily removed after the reaction, or decoupling the digestion and labeling steps to optimize conditions for each reaction separately. nih.gov

Proteolytic ¹⁸O-labeling is fundamentally integrated into bottom-up proteomics workflows. In the bottom-up approach, proteins are first identified and quantified by analyzing the peptides generated from their proteolytic digestion. researchgate.netrug.nl The ¹⁸O-labeling step is performed concurrently with or immediately following this digestion, making it a natural fit for this widely used strategy. nih.govrsc.org The vast majority of applications for ¹⁸O-labeling, from biomarker discovery to PTM analysis, utilize a bottom-up framework. nih.gov

Top-down proteomics, in contrast, involves the analysis of intact proteins by mass spectrometry, which is advantageous for the comprehensive characterization of proteoforms and post-translational modifications. rug.nlthermofisher.com While ¹⁸O-labeling is primarily a peptide-centric (bottom-up) technique, its quantitative data can complement top-down analyses. annualreviews.orgphysiology.org For instance, relative quantification data from ¹⁸O-labeling can provide insights into protein abundance changes, which can then be correlated with the specific intact proteoforms identified through top-down MS. However, the direct ¹⁸O-labeling of intact proteins is not a standard or common practice.

Proteolytic 18O-Labeling for Peptide Quantification

Investigation of Protein Synthesis Rates and Degradation Dynamics

Metabolic labeling with ¹⁸O₂-labeled amino acids, such as L-Alanine (¹⁸O₂), is a direct method for studying the dynamics of protein turnover. creative-peptides.com

Protein Synthesis: To measure protein synthesis rates, cells are cultured in a medium where a standard amino acid is replaced by its ¹⁸O₂-labeled counterpart. vulcanchem.com As new proteins are synthesized, they incorporate this "heavy" amino acid. By collecting samples at different time points and using mass spectrometry to measure the ratio of labeled (heavy) to unlabeled (light) peptides for a given protein, its fractional synthesis rate can be calculated.

Protein Degradation: Protein degradation rates can be determined using a pulse-chase approach. Cells are first "pulsed" by culturing them in a medium with L-Alanine (¹⁸O₂) for a set period to label the proteome. The medium is then replaced with one containing only the unlabeled ("light") amino acid for the "chase" phase. The rate at which the ¹⁸O-labeled proteins disappear over time is a measure of their degradation rate. creative-peptides.com

A significant challenge with using carboxyl-¹⁸O₂-labeled amino acids for these studies is the potential for label loss through mechanisms other than protein synthesis. Research using [¹⁸O₂]Leucine has shown that the ¹⁸O label can be lost at a much faster rate than accounted for by protein turnover alone. nih.gov

Research Findings on ¹⁸O-Label Loss from Carboxyl-Labeled Leucine
ObservationFindingImplication for Protein Turnover Studies
Label Release Comparison In prelabeled muscle cell cultures, the release of mono-labeled [¹⁸O]Leu (a marker for proteolysis) was less than 50% of the release of [²H₃]Leu, another tracer. nih.govSuggests a significant loss of the ¹⁸O label by a mechanism independent of protein synthesis.
Direct Label Loss When incubated with fresh cultures, there was an 81% loss of the [¹⁸O₂]Leu label from the medium over 12 hours, compared to only a 33% decrease in [²H₃]Leu uptake. nih.govThe rate of label disappearance does not accurately reflect amino acid uptake for protein synthesis.
Proposed Mechanism The study concluded that the most probable cause for the rapid label loss is the enzymatic deacylation of charged tRNA molecules, a process representing a "futile cycle". nih.govThe rate of ¹⁸O loss from carboxyl-labeled amino acids cannot be directly equated to the rate of proteolysis without accounting for this futile cycle.

These findings indicate that while L-Alanine (¹⁸O₂) can be used to trace metabolic pathways, its application for precise quantification of protein turnover rates must be approached with caution, as the stability of the carboxyl-oxygen label in the aminoacyl-tRNA pool can be a confounding factor. nih.gov

Elucidation of Post-Translational Modifications (PTMs) Involving Oxygen Incorporation

The ¹⁸O-labeling technique is highly compatible with the study of post-translational modifications (PTMs) because the enzymatic labeling is independent of the protein's modification state. researchgate.netresearchgate.net This allows for the differential quantification of PTMs between samples. nih.govnih.gov

Applications of ¹⁸O Labeling in PTM Analysis
PTM TypeMethodologyResearch Finding
Phosphorylation Combines proteolytic ¹⁸O-labeling with phosphopeptide enrichment techniques like Immobilized Metal Affinity Chromatography (IMAC). nih.govEnables the specific quantification of changes in the phosphoproteome, distinguishing regulation of protein expression from changes in phosphorylation state. nih.gov
N-Glycosylation Uses glycosidases (e.g., PNGase F) to cleave N-linked glycans from asparagine (Asn) residues in the presence of H₂¹⁸O. creative-proteomics.comThis enzymatic reaction incorporates a single ¹⁸O atom at the Asn residue, converting it to aspartic acid and providing a mass tag for quantification. researchgate.netcreative-proteomics.com
Deamidation Compares the ¹⁸O/¹⁶O ratios of potentially deamidated peptides.¹⁸O-labeling strategies can be used to differentiate between endogenous deamidation of asparagine and deamidation artifacts that may occur during sample processing. researchgate.net

By providing a quantitative layer to PTM analysis, ¹⁸O-labeling helps researchers understand how cellular processes and disease states are regulated through the dynamic modification of proteins. nih.gov

Applications in Protein-Protein Interaction Studies (Indirect Methodologies)

¹⁸O-labeling serves as an effective indirect methodology for increasing the confidence of protein-protein interaction (PPI) data obtained from techniques like affinity purification-mass spectrometry (AP-MS). nih.gov Its primary role is to distinguish bona fide interaction partners from non-specific proteins that are common contaminants in such experiments. oup.comeur.nl

The general workflow involves performing an affinity pulldown of a bait protein and its interactors. A parallel control experiment, such as a mock pulldown with a non-specific antibody, is also conducted. The protein eluates from both the specific and control pulldowns are then digested, with one sample being labeled in H₂¹⁶O and the other in H₂¹⁸O. After mixing, the samples are analyzed by MS. eur.nl

True interaction partners should be highly enriched in the specific pulldown, resulting in a high ¹⁸O/¹⁶O ratio. In contrast, non-specific background proteins will be present in similar amounts in both pulldowns, yielding an ¹⁸O/¹⁶O ratio close to 1. This differential labeling approach was successfully used to determine the interactome of the cell cycle regulator cyclin-dependent kinase 9 (Cdk9), identifying both known and novel interaction partners with high confidence. eur.nl Furthermore, ¹⁸O-labeling can be used in conjunction with chemical cross-linking to help identify the specific peptides involved in an interaction interface. oup.comcapes.gov.br

Relative and Absolute Quantification Strategies Using ¹⁸O₂-Labeled Peptides

The ¹⁸O-labeling platform supports both relative and absolute quantification of proteins. thermofisher.com

Relative Quantification: This is the most common application of the proteolytic ¹⁸O-labeling method. It determines the change in protein abundance between two or more states by comparing the MS signal intensities of the light (¹⁶O) and heavy (¹⁸O) isotopic peptide pairs. nih.govacs.org This strategy is cost-effective and applicable to a wide range of biological and clinical samples for comparative proteomic studies. nih.gov

Absolute Quantification: For absolute quantification, ¹⁸O-labeling is often used to create heavy peptide internal standards. mpi-cbg.de This approach, sometimes referred to as an AQUA (Absolute QUantification of Proteins) strategy, involves synthesizing a peptide corresponding to one found in the target protein, but with ¹⁸O atoms incorporated at its C-terminus. nih.gov A precisely known amount of this heavy synthetic peptide is then spiked into a biological sample digest. rsc.org The sample is analyzed by a targeted mass spectrometry method, such as multiple reaction monitoring (MRM). rsc.orgthermofisher.com By comparing the signal from the endogenous (light) peptide to the signal from the spiked-in (heavy) standard, the absolute concentration of the target protein in the original sample can be determined with high accuracy. mpi-cbg.deresearchgate.net Recent methods have focused on optimizing the in-house production of these ¹⁸O-labeled peptide standards to reduce costs and lead times. nih.gov

Summary of ¹⁸O-Based Quantification Strategies
StrategyPrincipleKey Application
Relative Quantification Compares signal intensity ratios of endogenous ¹⁶O- and ¹⁸O-labeled peptide pairs between two samples. nih.govComparing global protein expression changes; biomarker discovery. nih.govresearchgate.net
Absolute Quantification Uses a known amount of a synthetic ¹⁸O-labeled peptide as an internal standard to measure the absolute amount of the corresponding endogenous ¹⁶O-peptide. rsc.orgmpi-cbg.deTargeted validation of protein abundance; determining protein copy number per cell. thermofisher.com

Mechanistic Enzymology and Isotope Effect Studies with L Alanine 18o2

Probing Enzyme Reaction Mechanisms through Oxygen Isotope Incorporation

The strategic placement of ¹⁸O in the carboxyl group of L-alanine enables scientists to monitor the incorporation and exchange of oxygen atoms during enzymatic transformations. This provides invaluable insights into the fundamental chemistry of these reactions.

Identification of Oxygen Sources in Enzymatic Transformations (e.g., H₂O vs. O₂)

A key application of L-Alanine (18O2) is in determining the origin of oxygen atoms in the final products of an enzymatic reaction. By conducting the reaction in the presence of either H₂¹⁸O or ¹⁸O₂, researchers can distinguish whether the incorporated oxygen comes from the solvent (water) or from molecular oxygen.

For instance, in studies of hydroxylation reactions catalyzed by certain non-heme iron enzymes, the use of ¹⁸O-labeled water and molecular oxygen has been instrumental. nih.gov When L-alanine is used as a substrate analog, the resulting hydroxylated products can be analyzed for ¹⁸O incorporation. nih.gov If the ¹⁸O atom comes from H₂¹⁸O, it suggests a mechanism involving the activation of water. Conversely, if the ¹⁸O is derived from ¹⁸O₂, it points towards a mechanism where molecular oxygen is the direct source of the hydroxyl group. nih.govnih.gov

One study on a non-heme iron enzyme, TqaL-ha, which typically catalyzes the formation of an aziridine (B145994) ring, showed that when L-homoalanine was used as a substrate, the major product was the hydroxylated compound, L-threonine. nih.gov Isotope tracing experiments with H₂¹⁸O and ¹⁸O₂ were used to probe the mechanism of this hydroxylation. nih.gov The results showed different levels of ¹⁸O incorporation into the various hydroxylated products, indicating that they are formed through different pathways. nih.gov For example, one of the hydroxylated products of a related substrate showed approximately 45% ¹⁸O incorporation from H₂¹⁸O but less than 5% from ¹⁸O₂, strongly suggesting that water is the primary oxygen source for this particular transformation. nih.gov

Similarly, in the biosynthesis of small molecules by enzymes like PvfB, which oxygenates a valine residue, experiments using an ¹⁸O₂ atmosphere resulted in the incorporation of a single ¹⁸O atom into the product. core.ac.uk This clearly indicated that PvfB utilizes molecular oxygen to carry out the oxygenation reaction. core.ac.uk

Elucidation of Hydration, Dehydration, and Hydroxylation Mechanisms

L-Alanine (18O2) is also crucial for unraveling the mechanisms of hydration, dehydration, and hydroxylation reactions. The presence of the ¹⁸O label allows for the direct observation of the addition or removal of water molecules and the introduction of hydroxyl groups.

Hydration and Dehydration: In enzymes that catalyze hydration and dehydration, such as some aldolases, the exchange of oxygen between the substrate's carboxyl group and water can be monitored. dur.ac.uk For example, aldoxime dehydratase, a heme-containing enzyme, catalyzes the dehydration of an aldoxime to a nitrile. pnas.org While this specific enzyme does not directly use L-alanine, the principles of using isotope labeling to study the removal of a water molecule are broadly applicable. pnas.org In such a mechanism, a protonated histidine residue is proposed to donate a proton to the substrate's hydroxyl group, facilitating its removal as a water molecule. pnas.org

Hydroxylation: The mechanism of hydroxylation by Fe(II)- and 2-oxoglutarate-dependent (Fe/2OG) oxygenases has been extensively studied using isotopic methods. rsc.org These enzymes catalyze the hydroxylation of unactivated C-H bonds. The established mechanism involves the activation of O₂ to form a potent Fe(IV)-oxo (ferryl) intermediate, which then abstracts a hydrogen atom from the substrate. rsc.org Subsequent "oxygen rebound" involves the transfer of the hydroxyl group from the iron center to the substrate radical. rsc.org

Studies using ¹⁸O₂ have provided direct evidence for this ferryl intermediate. Resonance Raman spectroscopy experiments on the enzyme TauD showed a shift in the Fe-O stretching frequency when ¹⁸O₂ was used instead of ¹⁶O₂, confirming the presence of an Fe(IV)-oxo species. rsc.org

In the context of L-alanine as a substrate analog for enzymes like TqaL-ha, the formation of hydroxylated products such as L-threonine can be investigated. nih.gov The differential incorporation of ¹⁸O from H₂¹⁸O and ¹⁸O₂ into various hydroxylated byproducts helps to dissect the multiple reaction pathways that may be occurring, including direct oxygen rebound from a ferryl intermediate versus attack by water. nih.gov

Kinetic Isotope Effect (KIE) Analysis for Reaction Mechanism Deconvolution

The kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms and is defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The use of L-Alanine (18O2) allows for the determination of oxygen KIEs, which provide detailed information about the transition state of an enzymatic reaction.

Interpretation of Primary and Secondary Oxygen Isotope Effects

Primary Kinetic Isotope Effects: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For reactions involving L-Alanine (18O2), a primary ¹⁸O KIE would be expected if the C-O bond of the carboxyl group is cleaved during the slowest step. For instance, in the hydrolysis of an ester, a primary ¹⁸O KIE on the leaving group oxygen provides information on the extent of bond cleavage in the transition state. acs.org A value significantly greater than 1 indicates substantial C-O bond breaking.

Secondary Kinetic Isotope Effects: A secondary KIE arises when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. nih.gov Instead, it reflects changes in the bonding environment of the isotope between the ground state and the transition state. For ¹⁸O in the non-bridging phosphoryl oxygens of a phosphate (B84403) transfer reaction, a secondary KIE can reveal changes in the bond order to these oxygens. nih.gov An inverse KIE (k₁₆/k₁₈ < 1) suggests an increase in bond order (stronger bonding) in the transition state, while a normal KIE (k₁₆/k₁₈ > 1) indicates a decrease in bond order (weaker bonding). nih.govnih.gov

In the context of L-Alanine (18O2), a secondary ¹⁸O KIE on the carboxyl oxygens could be used to probe the degree of charge delocalization and hydrogen bonding interactions in the transition state of enzymes that bind to the carboxylate group.

Transition State Characterization Using ¹⁸O KIEs

The magnitude of ¹⁸O KIEs provides a sensitive probe of the transition state structure. By comparing experimentally measured KIEs with theoretical values calculated for different proposed transition state models, the most likely structure can be identified. nih.govnih.gov

For example, in the study of HIV-1 protease, ¹⁸O KIEs were used to characterize the transition state of peptide bond cleavage. nih.gov The observed ¹⁸O KIE of close to 1 (0.999 for the native enzyme and 0.993 for a resistant mutant) was consistent with a transition state where the carbonyl oxygen experiences significant hydrogen bonding. nih.gov

In the case of ribonuclease A, ¹⁸O KIEs on the 2'O nucleophile, 5'O leaving group, and non-bridging phosphoryl oxygens indicated a late, anionic transition state for RNA 2'-O-transphosphorylation. nih.gov

While direct KIE studies on L-Alanine (18O2) are not extensively reported in the provided search results, the principles derived from studies on other ¹⁸O-labeled substrates are directly applicable. For an enzyme that catalyzes a reaction involving the carboxylate of L-alanine, the ¹⁸O KIEs would reveal:

The degree of C-O bond cleavage if the carboxylate is a leaving group.

Changes in the hybridization and bonding of the carboxylate carbons and oxygens.

The extent of electrostatic stabilization and hydrogen bonding to the carboxylate group in the transition state.

Below is a hypothetical data table illustrating how ¹⁸O KIEs could be used to distinguish between different transition states for a hypothetical enzyme reaction involving L-Alanine (18O2).

Table 1: Hypothetical ¹⁸O KIEs for Different Transition States of an Enzyme Reaction with L-Alanine (18O2)

Proposed Transition StateExpected Primary ¹⁸O KIE (k¹⁶/k¹⁸)Expected Secondary ¹⁸O KIE (k¹⁶/k¹⁸)Interpretation
Early (Reactant-like)~1.00~1.00Little change in bonding to the carboxylate oxygens in the transition state.
Late (Product-like) with C-O cleavage>1.02Slightly >1.00Significant C-O bond breaking in the rate-determining step.
Concerted with strong H-bondingVaries<1.00 (Inverse)Increased bond order to the carboxylate oxygen due to strong hydrogen bonding in the transition state.

Role of Solvent Exchange and Water Accessibility in Enzymatic Reactions

The interaction of an enzyme's active site with the surrounding solvent is critical for its function. L-Alanine (18O2) can be used in conjunction with solvent isotope exchange studies (e.g., using D₂O or H₂¹⁸O) to probe the accessibility of the active site to water and the role of water molecules in the catalytic mechanism.

Studies have shown that the accessibility of water to the active site can significantly impact enzyme activity and reaction outcome. nih.gov For example, in cytochrome P450 enzymes, a precisely controlled water-mediated hydrogen-bonding network is essential for high coupling efficiency. nih.gov Disrupting this network can lead to uncoupling, where the enzyme produces hydrogen peroxide or water instead of the hydroxylated product. nih.gov

In the context of an enzyme acting on L-alanine, the rate of oxygen exchange between the carboxyl group of enzyme-bound L-Alanine (18O2) and bulk water (H₂¹⁶O) can provide a measure of the solvent accessibility of the active site. A rapid exchange would indicate an open and accessible active site, while a slow or non-existent exchange would suggest a buried active site that shields the substrate from the solvent.

Furthermore, performing kinetic studies in D₂O can reveal solvent kinetic isotope effects (SKIEs). A significant SKIE (kH₂O/kD₂O > 1) often indicates that a proton transfer involving a water molecule or an exchangeable proton on an active site residue is part of the rate-determining step. For alanine (B10760859) racemase, which interconverts L-alanine and D-alanine, a solvent deuterium (B1214612) isotope effect has been observed, pointing to the involvement of proton transfers in the mechanism. ebi.ac.ukd-nb.info

The combination of L-Alanine (18O2) to trace oxygen's fate and solvent isotope effects provides a powerful approach to understanding the dynamic role of water in catalysis, from direct participation as a reactant to its role in stabilizing transition states through hydrogen bonding networks. dur.ac.ukpnas.org

In Silico Modeling and Quantum Mechanical Calculations in Mechanistic Studies

In silico modeling and quantum mechanical (QM) calculations have become indispensable tools for elucidating the intricate mechanisms of enzyme-catalyzed reactions involving L-alanine, including those utilizing isotopically labeled L-Alanine (¹⁸O₂). diva-portal.orgsci-hub.se These computational approaches provide a molecular-level understanding that complements experimental techniques by allowing for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the prediction of kinetic isotope effects. diva-portal.orgsci-hub.se

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful in this context. sci-hub.senih.gov In a QM/MM approach, the chemically active region of the enzyme's active site, including the substrate L-alanine and key catalytic residues, is treated with a high-level of theory (QM). nih.gov The remainder of the protein and the surrounding solvent are described using more computationally efficient molecular mechanics (MM) force fields. sci-hub.se This dual-level approach allows for the accurate modeling of electronic rearrangements during bond-breaking and bond-forming events while still accounting for the influence of the broader protein environment on the reaction. sci-hub.se

Elucidating Reaction Pathways and Transition States

Computational studies have been instrumental in mapping the step-by-step mechanisms of various enzymes that act on L-alanine. For instance, in the case of alanine racemase, which interconverts L-alanine and D-alanine, QM/MM calculations have been used to investigate the energetics of different proposed mechanisms. wikipedia.orgebi.ac.uk These studies can help to identify the most likely reaction pathway by calculating the energy barriers associated with each step. diva-portal.org

A critical aspect of this is the characterization of transition states, the high-energy species that represent the energetic peak of a reaction step. sci-hub.se By modeling the geometry and electronic structure of the transition state, researchers can gain insights into how the enzyme stabilizes this fleeting intermediate, thereby accelerating the reaction. sci-hub.se For reactions involving L-Alanine (¹⁸O₂), computational models can specifically probe the interactions of the ¹⁸O-labeled carboxylate group with active site residues, revealing its role in catalysis.

Calculating Kinetic Isotope Effects

A key application of in silico modeling in studies with L-Alanine (¹⁸O₂) is the calculation of kinetic isotope effects (KIEs). The substitution of ¹⁶O with the heavier ¹⁸O isotope in the carboxyl group of L-alanine can lead to a small change in the reaction rate. The magnitude of this KIE provides valuable information about the bonding environment of the carboxylate group in the rate-determining step of the reaction.

Computational methods can predict the KIE for a proposed mechanism. researchgate.net This is achieved by calculating the vibrational frequencies of the substrate in its ground state and at the transition state for both the ¹⁶O and ¹⁸O isotopologues. The theoretical KIE can then be compared to experimentally measured values. A close agreement between the calculated and experimental KIE provides strong support for the proposed mechanism. Conversely, a discrepancy may indicate that the assumed mechanism or transition state structure is incorrect, prompting further investigation.

For example, a significant inverse ¹⁸O KIE (a reaction rate that is faster with the heavier isotope) might suggest that the C-O bonds of the carboxylate group become stiffer in the transition state. researchgate.net This could be due to increased hydrogen bonding or other interactions with the enzyme's active site. researchgate.net

Applications in Specific Enzyme Systems

Alanine Racemase: QM/MM studies on alanine racemase have explored the roles of key active site residues, such as Lys39 and Tyr265, in the proton transfer events that are central to the racemization mechanism. wikipedia.orgebi.ac.uk Computational models can assess the feasibility of different proposed mechanisms, including a two-base mechanism involving a PLP-stabilized carbanion intermediate. ebi.ac.uk

Alanine Aminotransferase (AlaAT): This enzyme catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate. ebi.ac.ukyeastgenome.org Computational studies can model the bi-bi ping-pong reaction mechanism and investigate the substrate specificity of the enzyme. nih.gov By simulating the binding of L-alanine and other potential substrates, these models can help to explain the enzyme's preference for certain amino acids. nih.gov

L-Alanine Dehydrogenase (L-AlaDH): This enzyme catalyzes the reversible oxidative deamination of L-alanine to pyruvate (B1213749). nih.govjmb.or.kr In silico modeling can be used to study the reductive amination mechanism and to understand the binding of the NAD⁺/NADH cofactor. nih.govplos.org Such studies are valuable for efforts aimed at engineering the enzyme for applications in biocatalysis. nih.gov

Interactive Data Table: In Silico Modeling Parameters for L-Alanine Utilizing Enzymes

EnzymeComputational MethodKey Findings
Alanine Racemase QM/MMElucidation of the roles of Lys39 and Tyr265 in proton transfer; assessment of the two-base mechanism. wikipedia.orgebi.ac.uk
Alanine Aminotransferase Homology Modeling, Molecular DockingIdentification of key residues for substrate binding and catalysis; insights into the ping-pong mechanism. nih.gov
L-Alanine Dehydrogenase Molecular ModelingInvestigation of the reductive amination mechanism and cofactor binding. nih.govplos.org

Summary of Research Findings from In Silico Studies

Study FocusEnzyme SystemKey Research Findings
Reaction Mechanism Alanine RacemaseComputational evidence supports a two-base mechanism with a PLP-stabilized carbanion intermediate. The roles of specific active site residues in proton abstraction and donation have been detailed. ebi.ac.uk
Substrate Specificity Alanine AminotransferaseIn silico docking studies have revealed the structural basis for the enzyme's preference for L-alanine over other amino acids, highlighting the importance of specific hydrogen bonding and steric interactions within the active site. nih.gov
Kinetic Isotope Effects OMP Decarboxylase (Model System)Calculations of ¹⁸O KIEs have demonstrated the sensitivity of this parameter to changes in the bonding environment of the carboxylate group in the transition state, providing a powerful tool for mechanistic discrimination. researchgate.net
Enzyme Engineering L-Alanine DehydrogenaseMolecular modeling has been used to identify potential mutation sites to enhance the enzyme's stability and catalytic efficiency for the synthesis of non-canonical amino acids. nih.gov

Emerging Research Frontiers and Methodological Advancements

Integration with Multi-Omics Data for Systems-Level Understanding of Metabolic Networks

The integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems. plos.orgnih.gov L-Alanine (18O2) plays a crucial role in this integrated approach by providing dynamic metabolic flux data that complements the static information from other omics platforms. vulcanchem.complos.org

By tracing the path of the 18O-labeled oxygen atoms from L-Alanine, researchers can elucidate how genetic and environmental perturbations affect metabolic pathways. vulcanchem.com This systems-level understanding is critical for identifying key regulatory nodes in metabolic networks, which can be potential targets for therapeutic intervention in various diseases, including cancer and metabolic syndrome. plos.orgmdpi.com For instance, multi-omics analysis in an agroecosystem revealed that alanine (B10760859), an organic nitrogen source, significantly increased crop yield by being absorbed and metabolized by the plant. pnas.org In cancer research, integrating metabolomics and proteomics data from sorafenib-resistant liver cancer cells highlighted significant alterations in amino acid metabolic pathways, including that of alanine. mdpi.com

Table 1: Applications of L-Alanine (18O2) in Multi-Omics Studies

Research AreaOmics Data IntegratedKey Findings with L-Alanine (18O2)
Cancer Metabolism Genomics, Transcriptomics, MetabolomicsElucidation of tumor-specific metabolic reprogramming, identification of metabolic vulnerabilities. nih.goveurisotop.com
Metabolic Diseases Proteomics, MetabolomicsUnderstanding the pathophysiology of diseases like diabetes and obesity, identifying biomarkers for early diagnosis. mdpi.comnih.gov
Neuroscience Metabolomics, ProteomicsTracing the role of alanine in neurotransmitter synthesis and its implications in neurological disorders. vulcanchem.com
Agricultural Science Metabolomics, Ionics, MicrobiomeRevealing the role of soil-derived alanine in plant growth and biomass production. pnas.org

Advances in Micro-Scale and Single-Cell Isotope Tracing Methodologies

Traditional metabolic studies often rely on bulk analysis of tissues or cell populations, which can mask the metabolic heterogeneity at the single-cell level. Recent advancements in microfluidics and mass spectrometry have enabled isotope tracing at the micro-scale and even within individual cells. uni-freiburg.demdpi.comkit.edu

Development of Novel Derivatization and Enrichment Strategies for L-Alanine (18O2) Applications

The accurate detection and quantification of L-Alanine (18O2) and its downstream metabolites are critical for the success of isotope tracing studies. Mass spectrometry (MS) is the primary analytical technique used for this purpose. medchemexpress.com To enhance the sensitivity and selectivity of MS analysis, various derivatization and enrichment strategies have been developed. shimadzu.comnih.gov

Derivatization involves chemically modifying the amino acids to improve their chromatographic separation and ionization efficiency. shimadzu.comresearchgate.net Several novel derivatization reagents have been specifically designed for amino acid analysis, leading to improved detection limits and more reliable quantification. researchgate.netacs.org For example, a stable isotope N-phosphoryl amino acids labeling strategy (SIPAL) has been developed for the quantitative profiling of amine-containing metabolites. researchgate.netnih.gov This method utilizes ¹⁸O₂-N-diisopropyl phosphoryl L-alanine N-hydroxysuccinimide esters to label metabolites, enhancing their detection by liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

Enrichment strategies aim to increase the concentration of labeled metabolites in a sample, which is particularly important when dealing with low-abundance species. These methods are crucial for obtaining high-quality data from complex biological matrices.

Table 2: Comparison of Analytical Techniques for Amino Acid Analysis

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on column chemistry and mobile phase. mdpi.comWidely available, robust. nih.govOften requires derivatization for sensitivity, longer analysis times. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis. researchgate.netHigh resolution and sensitivity.Requires derivatization to make amino acids volatile. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Direct coupling of HPLC with MS. nih.govHigh sensitivity and specificity, suitable for complex mixtures. researchgate.netnih.govCan be affected by matrix effects. researchgate.net
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separation based on electrophoretic mobility. researchgate.netHigh separation efficiency, small sample volume.Lower loading capacity compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of isotopes based on their magnetic properties. vulcanchem.commedchemexpress.comProvides structural information, non-destructive.Lower sensitivity compared to MS. medchemexpress.com

Potential for Biomarker Discovery Methodologies and Pathway Target Identification in Research Models

The ability to trace metabolic pathways with L-Alanine (18O2) makes it a valuable tool for biomarker discovery and the identification of new therapeutic targets. mdpi.com By comparing the metabolic profiles of healthy and diseased states in research models, scientists can identify specific metabolic alterations that are characteristic of a particular disease. researchgate.netnih.govnih.gov

For example, in cancer research, L-Alanine (18O2) tracing can help identify metabolic pathways that are essential for tumor growth and survival. nih.govresearchgate.netnih.gov These pathways can then be targeted with drugs to inhibit cancer progression. nih.gov Studies have shown that alanine metabolism is altered in various cancers, and targeting alanine transporters has shown promise in preclinical models. nih.govnih.gov In a study on pediatric sepsis, alanine emerged as a potential biomarker for early diagnosis. nih.gov Similarly, altered alanine metabolism has been linked to metabolic syndrome. nih.gov

The use of L-Alanine (18O2) in preclinical research models, such as cell cultures and animal models, is crucial for validating potential biomarkers and therapeutic targets before they can be translated to the clinic. nih.govmdpi.com Isotope tracing studies in zebrafish have revealed an alanine cycle between melanoma and the liver, highlighting the systemic effects of cancer on metabolism. nih.gov

Q & A

Q. How can L-ALANINE (18O₂) be synthesized and characterized for isotopic purity in metabolic studies?

L-ALANINE (18O₂) is synthesized via isotopic labeling techniques, typically involving enzymatic or chemical incorporation of ¹⁸O into the carboxyl or hydroxyl groups. Characterization requires mass spectrometry (MS) coupled with liquid chromatography (LC) to confirm isotopic enrichment and purity. For example, LC-MS with isotope-labeled internal standards can distinguish ¹⁸O₂-labeled alanine from natural isotopes by analyzing mass-to-charge (m/z) ratios . Nuclear magnetic resonance (NMR) spectroscopy may also verify isotopic substitution patterns in the molecular structure .

Q. What analytical methods are optimal for quantifying L-ALANINE (18O₂) in complex biological matrices?

High-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (MS/MS) is preferred for sensitivity and specificity. The use of an isotope dilution approach—where a known quantity of a deuterated or ¹³C-labeled alanine internal standard is spiked into the sample—improves quantification accuracy by correcting for matrix effects . For plant or microbial studies, enzymatic assays (e.g., L-alanine dehydrogenase coupled with NADH detection) may also be adapted to measure ¹⁸O₂-labeled alanine in metabolic extracts .

Q. How does L-ALANINE (18O₂) function as a tracer in amino acid metabolism studies?

L-ALANINE (18O₂) serves as a stable isotope tracer to track metabolic flux in pathways like gluconeogenesis or the alanine cycle. In microbial systems, isotopic enrichment can be monitored via gas chromatography-MS (GC-MS) to trace ¹⁸O incorporation into downstream metabolites (e.g., pyruvate or glucose). Experimental design should include controls for natural isotope abundance and kinetic modeling to account for isotopic dilution .

Advanced Research Questions

Q. How can ³D electron diffraction (MicroED) resolve crystallographic ambiguities in L-ALANINE (18O₂) structures?

MicroED enables atomic-resolution structural analysis of microcrystals. For L-ALANINE (18O₂), crystals grown via slow evaporation (e.g., ethanol-water mixtures) are analyzed using kinematic refinement models. Transferable Aspherical Atom Model (TAAM) refinement improves accuracy in locating ¹⁸O atoms by accounting for electron density distortions, which are critical for studying isotopic effects on hydrogen bonding and crystal packing .

Q. What role does L-ALANINE (18O₂) play in elucidating the structure sensitivity of catalytic hydrogenation?

Kinetic studies using Ru nanoparticle catalysts reveal that hydrogenation rates of L-ALANINE (18O₂) to alaninol depend on active site geometry (e.g., Ru(101) facets). Isotopic labeling helps differentiate reaction mechanisms (e.g., H₂ dissociation vs. substrate adsorption) via deuterium exchange experiments. Activation energy calculations and density functional theory (DFT) simulations further correlate catalytic performance with nanoparticle size and electronic properties .

Q. How do isotopic substitutions (¹⁸O₂) affect the thermodynamic parameters of L-alanine in aqueous solutions?

Isotopic labeling alters vibrational modes and entropy, measurable via calorimetry or infrared (IR) spectroscopy. For example, differential scanning calorimetry (DSC) can detect shifts in melting points (mp) or decomposition temperatures (e.g., mp 297°C for natural L-alanine vs. ¹⁸O₂-labeled variants). Computational models (e.g., Joback or NIST Webbook methods) predict thermodynamic properties like heat capacity (Cpg) or vaporization enthalpy (Hvap) for isotopic analogs .

Q. What experimental strategies mitigate contradictions in isotopic flux data from L-ALANINE (18O₂) metabolic studies?

Discrepancies often arise from compartmentalization (e.g., mitochondrial vs. cytosolic pools) or isotopic exchange with water. To address this, researchers should:

  • Use time-resolved sampling to capture transient metabolic states.
  • Apply compartment-specific inhibitors (e.g., rotenone for mitochondria).
  • Validate data with stoichiometric flux balance analysis (FBA) or ¹H-NMR metabolomics .

Methodological Notes

  • Structural Validation : Combine powder X-ray diffraction (PXRD) with Energy Dispersive X-ray (EDX) spectroscopy to confirm isotopic incorporation and crystallinity .
  • Data Reproducibility : Adhere to standardized protocols for enzyme assays (e.g., Bactident® Aminopeptidase test strips for microbial studies) and report ΔTm values in thermal shift assays for ligand-binding studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.